Methyl 4'-bromo-4-nitro[1,1'-biphenyl]-2-carboxylate
Overview
Description
Methyl 4’-bromo-4-nitro[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom, a nitro group, and a carboxylate ester group attached to a biphenyl core. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body, affecting their function .
Mode of Action
It is likely to involve electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
Similar compounds are known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Similar compounds like 4-bromobiphenyl have been studied for their metabolism by cytochrome p-450-dependent monooxygenases in rat hepatic microsomes .
Result of Action
Similar compounds are known to undergo reduction to biphenyl in cationic micelles by electrochemically generated anion radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-bromo-4-nitro[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-bromo-4-nitro[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl ester group, to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents is often employed.
Major Products
Scientific Research Applications
Methyl 4’-bromo-4-nitro[1,1’-biphenyl]-2-carboxylate is used in various fields of scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-nitrobiphenyl: Lacks the carboxylate ester group, making it less reactive in certain chemical reactions.
Methyl 4-nitro[1,1’-biphenyl]-2-carboxylate: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Methyl 4’-bromo[1,1’-biphenyl]-2-carboxylate: Lacks the nitro group, impacting its redox properties.
Uniqueness
Methyl 4’-bromo-4-nitro[1,1’-biphenyl]-2-carboxylate is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)-5-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c1-20-14(17)13-8-11(16(18)19)6-7-12(13)9-2-4-10(15)5-3-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPXSCRLTHKKED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001217876 | |
Record name | Methyl 4′-bromo-4-nitro[1,1′-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001217876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-85-9 | |
Record name | Methyl 4′-bromo-4-nitro[1,1′-biphenyl]-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4′-bromo-4-nitro[1,1′-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001217876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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